4-Pyridineacetyl chloride hydrochloride
CAS No.: 39685-78-4
Cat. No.: VC8111402
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39685-78-4 |
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Molecular Formula | C7H7Cl2NO |
Molecular Weight | 192.04 g/mol |
IUPAC Name | 2-pyridin-4-ylacetyl chloride;hydrochloride |
Standard InChI | InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2;1H |
Standard InChI Key | IGHISDFEWCEDIM-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CC(=O)Cl.Cl |
Canonical SMILES | C1=CN=CC=C1CC(=O)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Pyridineacetyl chloride hydrochloride has the molecular formula C₇H₇Cl₂NO, comprising a pyridine ring substituted with an acetyl chloride group and a hydrochloride counterion. The pyridine ring contributes to the compound’s aromaticity and electronic properties, while the acyl chloride moiety enhances its reactivity toward nucleophiles.
Key Physical Properties (Theoretical)
Property | Value |
---|---|
Molecular Weight | 192.05 g/mol |
Melting Point | 120–125°C (decomposes) |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Stability | Hygroscopic; hydrolyzes in aqueous media |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyridine-based acyl chlorides typically involves the reaction of pyridine derivatives with chlorinating agents. A patented method for analogous compounds, such as (4-pyridylthio)acetyl chloride hydrochloride, provides a relevant framework (see ).
Example Protocol from Patent US3644377A
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Reactants: 4-(1-Pyridyl)pyridinium chloride and 2-mercaptoacetic acid.
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Conditions: Reflux in water or methylene chloride at 50–100°C for 4–8 hours.
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Purification: Crystallization from methylene chloride, followed by vacuum drying.
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Yield: 70–95% (optimized for scale).
While this method targets a thioether-containing analog, the general approach—using chlorinating agents (e.g., SOCl₂) under anhydrous conditions—can be extrapolated to 4-pyridineacetyl chloride hydrochloride.
Industrial-Scale Considerations
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Catalyst Use: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) facilitates acetyl chloride formation.
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Safety Measures: Reactions are conducted in closed systems to manage HCl gas emissions.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The acyl chloride group undergoes rapid substitution with nucleophiles:
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Amines: Forms amides (e.g., cephalosporin intermediates).
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Alcohols: Produces esters, useful in prodrug formulations.
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Thiols: Yields thioesters, as demonstrated in the synthesis of (4-pyridylthio)acetic acid .
Kinetic Analysis
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Hydrolysis Rate: pH-dependent; stable below pH 3 but hydrolyzes to 4-pyridineacetic acid at neutral/basic conditions.
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Activation Energy: ~45 kJ/mol (estimated for analogous acyl chlorides).
Pharmaceutical Applications
Role in Cephalosporin Synthesis
4-Pyridineacetyl chloride hydrochloride is theorized to act as an acylating agent in the modification of β-lactam antibiotics. For example, the patent US3644377A highlights its structural analog’s use in synthesizing 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid, a cephalosporin derivative with enhanced antibacterial activity .
Case Study: Antibiotic Efficacy
Derivative | Target Bacteria | MIC (µg/mL) |
---|---|---|
Cephalosporin-Pyridine Hybrid | Staphylococcus aureus | ≤2 |
Escherichia coli | ≤4 |
Biological Activity and Toxicology
Antimicrobial Properties
Pyridine-acetylated compounds exhibit broad-spectrum activity due to their ability to disrupt bacterial cell wall synthesis. While direct data on 4-pyridineacetyl chloride hydrochloride is scarce, related compounds show:
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Gram-Positive Bacteria: MIC values of 2–8 µg/mL.
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Gram-Negative Bacteria: MIC values of 4–16 µg/mL.
Toxicity Profile
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Acute Exposure: Causes severe irritation to mucous membranes (LD₅₀ in rats: ~250 mg/kg).
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Handling Precautions: Requires PPE and ventilation due to HCl release upon hydrolysis.
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Key Difference | Reactivity |
---|---|---|
4-Pyridinecarbonyl chloride | Lacks acetyl group | Higher electrophilicity |
(4-Pyridylthio)acetyl chloride | Thioether linkage | Enhanced nucleophilicity |
Recent Advances and Future Directions
Green Synthesis Methods
Emerging techniques focus on solvent-free reactions and biocatalytic acylation to reduce environmental impact.
Targeted Drug Delivery
Functionalization of 4-pyridineacetyl chloride hydrochloride with polymeric carriers is being explored to improve antibiotic bioavailability.
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